molecular formula C8H12O7P2 B14210336 [3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid CAS No. 917886-98-7

[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid

Cat. No.: B14210336
CAS No.: 917886-98-7
M. Wt: 282.12 g/mol
InChI Key: RMMFGHQHJBWWJF-UHFFFAOYSA-N
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Description

[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid is an organic compound that belongs to the class of phosphonic acids. These compounds are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a phosphonomethylation reaction, where a phosphonomethyl group is introduced to the aromatic ring. This can be achieved through the reaction of a suitable phenol derivative with a phosphonomethylating agent, such as diethyl phosphite, in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions on the aromatic ring can introduce various functional groups .

Mechanism of Action

The mechanism of action of [3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate as a substrate. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme function and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other phosphonate compounds. Its hydroxyl and methyl groups provide additional sites for chemical modification, enhancing its versatility in various applications .

Properties

CAS No.

917886-98-7

Molecular Formula

C8H12O7P2

Molecular Weight

282.12 g/mol

IUPAC Name

[3-hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid

InChI

InChI=1S/C8H12O7P2/c1-5-7(17(13,14)15)3-2-6(8(5)9)4-16(10,11)12/h2-3,9H,4H2,1H3,(H2,10,11,12)(H2,13,14,15)

InChI Key

RMMFGHQHJBWWJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)CP(=O)(O)O)P(=O)(O)O

Origin of Product

United States

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